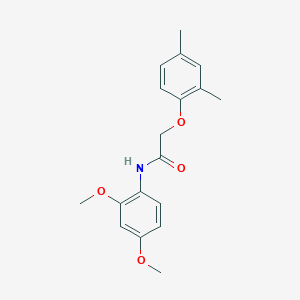![molecular formula C14H13Cl2N3O B5748926 2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5748926.png)
2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinamide, also known as A-804598, is a selective antagonist of P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family, which is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. A-804598 has been widely used in scientific research to investigate the role of P2X7 receptor in these processes.
作用机制
2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinamide is a selective antagonist of P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. P2X7 receptor activation leads to the influx of calcium and sodium ions, which triggers various downstream signaling pathways. 2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinamide blocks the activation of P2X7 receptor by binding to its allosteric site, thereby preventing the influx of calcium and sodium ions and downstream signaling.
Biochemical and Physiological Effects
2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinamide has been shown to have various biochemical and physiological effects, depending on the experimental model and conditions. For example, 2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinamide has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, in macrophages and microglia (Sanz et al., 2009; Gao et al., 2019). 2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinamide has also been shown to reduce pain behavior in animal models of neuropathic pain (Gao et al., 2019) and to protect against neurodegeneration in animal models of Alzheimer's disease (Sanz et al., 2009). Additionally, 2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinamide has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo (Hirayama et al., 2010).
实验室实验的优点和局限性
2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinamide has several advantages and limitations for lab experiments. One advantage is its high selectivity for P2X7 receptor, which allows for specific targeting of this receptor without affecting other purinergic receptors. Another advantage is its relatively low toxicity and good pharmacokinetic profile, which make it suitable for in vivo studies. One limitation is its limited solubility in aqueous solutions, which may require the use of organic solvents or other solubilization methods. Another limitation is its potential off-target effects, which may require the use of appropriate controls and validation experiments.
未来方向
There are several future directions for the use of 2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinamide in scientific research. One direction is the investigation of the role of P2X7 receptor in other physiological and pathological processes, such as autoimmune diseases, cardiovascular diseases, and metabolic disorders. Another direction is the development of more potent and selective P2X7 receptor antagonists, which may have better therapeutic potential. Additionally, the combination of P2X7 receptor antagonists with other drugs or therapies may enhance their efficacy and reduce their potential side effects. Finally, the use of 2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinamide in clinical trials may provide valuable insights into the therapeutic potential of P2X7 receptor antagonists in human diseases.
合成方法
2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinamide can be synthesized using the following method (Murray et al., 2009):
1. 2,4-dimethyl-5-nitropyridine is reacted with 3,4-dichloroaniline to form 2-(3,4-dichlorophenyl)-4,6-dimethylpyridine-5-carboxylic acid.
2. The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride.
3. The acid chloride is reacted with 2-amino-N,N-dimethylpropanamide to form 2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinamide.
科学研究应用
2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinamide has been used in various scientific research studies to investigate the role of P2X7 receptor in different physiological and pathological processes. For example, 2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinamide has been used to study the role of P2X7 receptor in inflammation and pain (Gao et al., 2019), neurodegeneration (Sanz et al., 2009), and cancer (Hirayama et al., 2010). 2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinamide has also been used in preclinical studies to evaluate the therapeutic potential of P2X7 receptor antagonists in these processes.
属性
IUPAC Name |
2-(3,4-dichloroanilino)-4,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O/c1-7-5-8(2)18-14(12(7)13(17)20)19-9-3-4-10(15)11(16)6-9/h3-6H,1-2H3,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYMKWVUYUICDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)NC2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole](/img/structure/B5748856.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5748876.png)
![N-(2-methoxyphenyl)-6-[(4-methyl-1-piperidinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5748883.png)


![methyl 3-[(2,4-dimethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5748894.png)

![N-[4-({[4-(cyanomethyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5748905.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5748917.png)


![N-(3-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5748943.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5748945.png)